![molecular formula C13H11N3O B1335138 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile CAS No. 255710-82-8](/img/structure/B1335138.png)
3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile” is a chemical compound with the CAS Number: 255710-82-8 . It has a molecular weight of 225.25 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for “3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile” is 1S/C13H11N3O/c14-7-4-8-16-9-12(10-17)13(15-16)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,8H2 . This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis
The compound has a melting point of 68-70 degrees Celsius . It is stored at room temperature and is available in powder form .Scientific Research Applications
Antibacterial Applications
This compound has been identified to possess antibacterial properties, particularly against pathogenic bacteria such as Staphylococcus aureus and Acinetobacter baumannii . Its efficacy is highlighted by its low minimum inhibitory concentration (MIC), indicating a strong potential for use in antibacterial treatments.
Anti-inflammatory Properties
The pyrazole scaffold, to which this compound belongs, is known for its anti-inflammatory capabilities . This suggests that 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile could be utilized in the development of new anti-inflammatory medications, potentially offering relief for conditions characterized by inflammation.
Cancer Research
Compounds with a pyrazole core are often explored for their anticancer activities. The specific structure of this compound may allow it to interact with cancer cell lines, providing a pathway for the development of novel oncology treatments .
Analgesic Effects
Pyrazole derivatives have been reported to exhibit analgesic effects, which could make 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile a candidate for pain management research . Its potential for reducing pain could be explored further in clinical settings.
Anticonvulsant Potential
The compound’s framework is associated with anticonvulsant properties, suggesting its possible application in the treatment of seizure disorders . Further research could determine its effectiveness and safety in this field.
Antioxidant Activity
Antioxidants play a crucial role in protecting cells from oxidative stress. The pyrazole moiety is known to contribute to antioxidant activity, which means this compound could be valuable in studies aimed at combating oxidative damage .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-formyl-3-phenylpyrazol-1-yl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-7-4-8-16-9-12(10-17)13(15-16)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTHLJYQIOKCFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)CCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390059 |
Source
|
Record name | 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile | |
CAS RN |
255710-82-8 |
Source
|
Record name | 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.